Beta-Amyloid (26-37)
Description
Biochemical Context of Beta-Amyloid Fragments in Alzheimer's Disease
Beta-amyloid peptides, containing 39-43 residues, constitute the key protein components of amyloid deposits characteristic of Alzheimer's disease pathology. The two hallmark pathologies required for an Alzheimer's disease diagnosis are the extracellular plaque deposits of beta-amyloid peptide and the flame-shaped neurofibrillary tangles of the microtubule binding protein tau. Within this pathological framework, beta-amyloid fragments have emerged as critical components that contribute to the overall disease progression through distinct biochemical mechanisms.
The production of beta-amyloid peptides occurs through the amyloidogenic pathway, where beta-amyloid is sequentially cleaved from the amyloid precursor protein by beta-secretases and gamma-secretases. This process generates peptides between 37 and 43 residues in length, with those of 40 and 42 residues being the most abundant. The resulting monomers tend to aggregate into insoluble fibrils, which have been extensively studied to reveal a spectrum of different structural polymorphs.
The biochemical significance of specific beta-amyloid fragments, including the 26-37 segment, lies in their differential contributions to amyloid formation and toxicity. Research has demonstrated that different regions of the beta-amyloid peptide exhibit varying propensities for aggregation and distinct roles in fibril structure. The cross-beta structure of beta-amyloid fibrils is formed by discrete sequence segments at the peptide center or carboxy-terminus, with most studies describing 2-4 beta-strands, usually involving residues 16-20 and 31-36.
Familial early onset forms of Alzheimer's disease are associated with mutations either in the precursor protein for beta-amyloid or in presenilin-1 or presenilin-2. These genetic alterations can influence the production and processing of beta-amyloid fragments, potentially affecting the behavior and properties of specific segments like the 26-37 region. Despite the demonstrated involvement of beta-amyloid in inducing synaptic dysfunction, disrupting neural connectivity, and association with neuronal death in a brain region-specific manner, the amounts and distribution of beta-amyloid deposition are only weakly correlated with the clinical expression of the disease.
Structural and Functional Significance of the 26-37 Residue Sequence
The 26-37 residue sequence of beta-amyloid occupies a strategically important position within the overall protein structure, serving as a critical transition region that influences the formation and stability of amyloid fibrils. Structural analyses have revealed that this segment plays a pivotal role in the organization of beta-amyloid into its characteristic cross-beta architecture.
According to detailed structural models derived from solid-state nuclear magnetic resonance spectroscopy, the beta-amyloid fibril structure demonstrates that residues 25-29 contain a bend of the peptide backbone that brings two beta-sheets in contact through sidechain-sidechain interactions. This structural feature positions the 26-37 segment as a crucial connector between the amino-terminal beta-strand region (residues 12-24) and the carboxy-terminal beta-strand region (residues 30-40), both of which adopt beta-strand conformations and form parallel beta-sheets through intermolecular hydrogen bonding.
Molecular dynamics simulations have provided additional insights into the functional significance of the 26-37 region, revealing that a segment of residues 24-37 constitutes the core of beta-amyloid for beta-sheet formation. Within this critical region, four glycines located at positions 25, 29, 33, and 37 are essential for beta-sheet formation. These glycine residues, which normally destabilize helical structure, play a paradoxical role in facilitating the conformational transition from alpha-helix to beta-sheet structure in aqueous solution.
The structural data indicate that the 26-37 segment contains key residues that contribute to the stability and organization of amyloid fibrils. The presence of charged sidechains, particularly those of aspartic acid 23 and lysine 28, which form salt bridges, contributes to the structural integrity of the fibril core. The segment also participates in the formation of a hydrophobic core structure, with one hydrophobic face that contributes to the overall fibril architecture.
Table 1: Structural Characteristics of Beta-Amyloid (26-37) Region
| Residue Position | Amino Acid | Structural Role | Functional Significance |
|---|---|---|---|
| 26 | Serine | Backbone bend region | Contributes to sheet-sheet contact |
| 27 | Asparagine | Beta-strand formation | Intermolecular hydrogen bonding |
| 28 | Lysine | Salt bridge formation | Electrostatic stabilization |
| 29 | Glycine | Flexibility point | Essential for beta-sheet formation |
| 30 | Alanine | Beta-strand initiation | Parallel sheet formation |
| 31 | Isoleucine | Hydrophobic core | Fibril stability |
| 32 | Isoleucine | Hydrophobic core | Intermolecular interactions |
| 33 | Glycine | Structural flexibility | Beta-sheet stabilization |
| 34 | Leucine | Hydrophobic interactions | Fibril core formation |
| 35 | Methionine | Hydrophobic packing | Structural stability |
| 36 | Valine | Beta-strand structure | Cross-beta organization |
| 37 | Glycine | Flexibility point | Beta-sheet termination |
The functional significance of the 26-37 segment extends beyond its structural role to encompass its influence on amyloid aggregation kinetics and toxicity. Research has demonstrated that this region undergoes conformational transitions that are critical for the overall amyloid formation process. The conformational transition from alpha-helix to beta-sheet occurs in aqueous solution, and structures with beta-sheet components are observed as intermediates in the unfolding pathway of beta-amyloid.
The 26-37 segment also exhibits specific interactions with membrane environments that may contribute to its pathological significance. In phospholipid bilayer environments, the major secondary structure of beta-amyloid is helical; however, the peptide tends to exit the membrane environment and lie down on the surface of the bilayer. This behavior suggests that the 26-37 region may play a role in the interaction between beta-amyloid and cellular membranes, potentially contributing to the toxic effects observed in Alzheimer's disease.
Furthermore, the 26-37 segment demonstrates polymorphic structural properties that may be relevant to disease pathology. The segment can adopt different conformations depending on environmental conditions and the presence of other molecular factors. This structural polymorphism of amyloid fibrils has been observed in various experimental conditions and may contribute to the heterogeneity of amyloid deposits found in Alzheimer's disease patients.
Properties
Molecular Weight |
1159.4 |
|---|---|
sequence |
SNKGAIIGLMVG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Amyloid Beta Fragments
Aβ(1-42) vs. Aβ(26-37)
| Property | Aβ(1-42) | Aβ(26-37) |
|---|---|---|
| Length | 42 residues | 12 residues |
| Aggregation Propensity | High; forms fibrils and toxic oligomers | Moderate; forms smaller oligomers |
| Toxicity Mechanism | Synaptic dysfunction, oxidative stress | Membrane disruption, pore formation |
| Therapeutic Target | Anti-aggregation drugs (e.g., TRV 101) | Less studied; limited drug development |
- Structural Differences: Aβ(1-42) contains the N-terminal domain (residues 1–16), which modulates metal binding and immunogenicity, whereas Aβ(26-37) lacks this region, reducing its interaction with metal ions like Cu²⁺/Zn²⁺ .
- Toxicity : Aβ(1-42) induces apoptosis via caspase-3 activation and mitochondrial dysfunction, while Aβ(26-37) causes rapid membrane lysis, as observed in red blood cell models .
Aβ(25-35) vs. Aβ(26-37)
Aβ(25-35), another cytotoxic fragment, shares overlapping residues with Aβ(26-37) but includes residue 25 (methionine). Key distinctions:
- Aggregation Kinetics : Aβ(25-35) aggregates faster than Aβ(26-37) due to methionine’s redox-sensitive properties .
- Oxidative Stress : Aβ(25-35) generates higher levels of reactive oxygen species (ROS) compared to Aβ(26-37), which primarily disrupts lipid bilayers .
Comparison with Non-Aβ Compounds
Tau Protein Fragments
- Tau 4R2 : While Aβ(26-37) targets membranes, tau aggregates (e.g., 4R2) induce neurofibrillary tangles (NFTs) by destabilizing microtubules. Dual inhibitors like TRV 101 show efficacy against both Aβ and tau oligomerization .
Natural Compounds
- Curcumin and Derivatives : Curcumin inhibits Aβ(1-42) fibrillization and destabilizes preformed fibrils. However, its analogs (e.g., rosmarinic acid) show weaker effects on Aβ(26-37) due to the fragment’s reduced hydrophobicity .
- Its mechanism involves blocking microglial activation, a pathway less relevant to Aβ(26-37)’s direct membrane toxicity .
Contradictions and Unresolved Questions
- Therapeutic Paradox : Anti-Aβ drugs like TRV 101 improve Aβ(1-42) pathology in mice but fail in human trials, highlighting the complexity of Aβ fragment-specific mechanisms .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common method for preparing Beta-Amyloid (26-37) is solid-phase peptide synthesis (SPPS) . This technique involves sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin. The process typically follows these steps:
- Stepwise elongation of the peptide chain from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- Cleavage and deprotection of the peptide from the resin using trifluoroacetic acid (TFA).
- Crude peptide recovery followed by purification.
SPPS enables precise control over the peptide sequence and allows incorporation of modifications if needed.
Purification Techniques
Purification is crucial to remove truncated sequences, side products, and impurities. Common purification methods include:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Utilized to separate peptides based on hydrophobicity. RP-HPLC is effective in isolating Beta-Amyloid (26-37) with high purity (>90%) after synthesis.
- Gel-Filtration Chromatography: Sometimes employed to separate low molecular weight impurities, such as truncated peptides or benzylated side products, especially after initial RP-HPLC purification.
- Ion-Exchange Chromatography: Used in recombinant peptide preparation to separate peptides based on charge differences.
A typical purification workflow involves initial gel-filtration or ion-exchange chromatography followed by RP-HPLC to achieve high purity.
Recombinant Expression Methods
Although synthetic methods dominate, recombinant expression in bacterial systems has been developed for longer amyloid-beta peptides and can be adapted for fragments like 26-37.
- Expression in Escherichia coli: Fusion proteins or peptides with exogenous methionine residues are expressed in bacteria.
- Purification: Includes ion-exchange chromatography and molecular mass fractionation using centrifugal devices.
- Advantages: Allows isotopic labeling and generation of sequence variants; cost-effective for large-scale production.
Recombinant methods require verification of peptide identity and purity through mass spectrometry and amino acid sequencing.
Research Findings and Data Summary
A key study on amyloid-beta peptide synthesis reported:
| Parameter | Details |
|---|---|
| Peptide purity | >90% after RP-HPLC purification |
| Common impurities | Low molecular weight fragments (e.g., Aβ 1-37), benzylated peptides |
| Purification solvents | HFIP for solubilization; water/acetonitrile gradients in RP-HPLC |
| Verification methods | Mass spectrometry, amino acid analysis, Edman degradation sequencing |
| Yield | Variable; synthetic methods provide milligram quantities; recombinant methods yield 10-30 mg per liter culture |
This methodology ensures minimal side products and high fidelity of the peptide sequence, critical for downstream biological assays.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | High sequence control; customizable | Requires purification; cost for long peptides |
| Reverse-Phase HPLC Purification | Separation based on hydrophobicity | High purity; widely available | Time-consuming; requires specialized equipment |
| Gel-Filtration Chromatography | Separation based on size | Removes low molecular weight impurities | Less resolution for closely sized peptides |
| Ion-Exchange Chromatography | Separation based on charge | Useful for recombinant peptides | Requires optimization for each peptide |
| Recombinant Expression | Bacterial production of peptide with fusion tags | Cost-effective for large scale; isotope labeling possible | Requires molecular biology expertise; potential for non-native residues |
Q & A
Q. What are the established protocols for synthesizing and purifying Beta-Amyloid (26-37) for in vitro studies?
Beta-Amyloid (26-37) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. Post-synthesis, purification is performed via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Purity should be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, ensure lyophilized peptides are stored at -80°C and dissolved in hexafluoroisopropanol (HFIP) to pre-dissolve aggregates before diluting into assay buffers .
Q. What experimental models are suitable for studying Beta-Amyloid (26-37) aggregation?
Common models include:
- Thioflavin T (ThT) fluorescence assays to monitor fibril formation kinetics.
- Transmission electron microscopy (TEM) or atomic force microscopy (AFM) for structural characterization.
- Cell-free systems with controlled pH (e.g., 5.0–7.4) and ionic strength (e.g., 50–150 mM NaCl) to mimic physiological conditions.
- Circular dichroism (CD) to assess secondary structure transitions (random coil to β-sheet). Always include negative controls (e.g., scrambled peptides) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported aggregation kinetics of Beta-Amyloid (26-37) across studies?
Discrepancies often arise from variations in:
- Solvent preparation : Pre-treatment with HFIP vs. dimethyl sulfoxide (DMSO).
- Concentration ranges : Sub-micromolar vs. micromolar concentrations alter nucleation rates.
- Temperature : Aggregation accelerates at 37°C compared to room temperature. To address contradictions, perform meta-analyses using multivariate regression models to isolate confounding variables. Cross-validate findings with orthogonal techniques (e.g., TEM + ThT) and report detailed protocols in supplementary materials .
Q. What methodological strategies are recommended for studying Beta-Amyloid (26-37) interactions with lipid bilayers?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For membrane disruption assays:
- Liposome leakage assays with calcein encapsulation.
- Neutron reflectometry to monitor peptide insertion into lipid monolayers. Ensure lipid composition (e.g., phosphatidylcholine/cholesterol mixtures) reflects neuronal membrane properties. Normalize data to account for batch-to-batch peptide variability .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response relationships in Beta-Amyloid (26-37) toxicity assays?
Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals and effect sizes to enhance reproducibility. Raw data and analysis scripts should be archived in open-access repositories .
Q. What criteria should guide the selection of in vivo models for Beta-Amyloid (26-37) studies?
Prioritize models with:
- Genetic relevance : Transgenic mice expressing human APP mutations (e.g., APP/PS1).
- Temporal control : Inducible systems to separate developmental vs. aging effects.
- Biomarker compatibility : Compatibility with PET imaging (e.g., Pittsburgh Compound B) for amyloid tracking. Include sham controls and power analyses to minimize Type I/II errors .
Conflict Mitigation and Reproducibility
Q. How can researchers address contradictions in Beta-Amyloid (26-37) neurotoxicity mechanisms reported in the literature?
- Systematic reviews : Use PRISMA guidelines to synthesize evidence from ≥20 studies.
- Sensitivity analyses : Exclude outliers and re-analyze datasets.
- Collaborative replication : Multi-lab initiatives (e.g., ELISA inter-laboratory comparisons) to standardize protocols. Disclose all experimental parameters (e.g., peptide batch, vendor) in supplementary tables .
Tables for Methodological Reference
Q. Table 1: Key Variables Influencing Beta-Amyloid (26-37) Aggregation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
